molecular formula C17H13FN2O2S B5724386 N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B5724386
M. Wt: 328.4 g/mol
InChI Key: QFTVEXISHORZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide, commonly known as FX-1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FX-1 is a benzofuran derivative that possesses unique chemical and physical properties, which make it an ideal candidate for research purposes.

Mechanism of Action

FX-1 exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression. By inhibiting the activity of these enzymes, FX-1 can alter the expression of various genes, leading to changes in cellular processes and functions.
Biochemical and Physiological Effects:
FX-1 has been shown to possess several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. In addition, FX-1 has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

FX-1 possesses several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. It also possesses unique chemical and physical properties, which make it an ideal candidate for research purposes. However, there are also some limitations associated with the use of FX-1 in lab experiments. It is a relatively new compound, and its biological effects and mechanisms of action are not fully understood. In addition, its solubility in water is limited, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on FX-1. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and oxidative stress-related diseases. Another direction is to explore its potential as a material for the synthesis of novel materials with unique properties. Finally, further research is needed to fully understand its biological effects and mechanisms of action, which can provide valuable insights into its potential applications in various fields.

Synthesis Methods

The synthesis of FX-1 is a complex process that involves multiple steps. The most commonly used method for its synthesis is the reaction of 4-fluoroaniline with carbon disulfide and sodium hydride, followed by the reaction with 3-methyl-1-benzofuran-2-carboxylic acid chloride. The resulting product is then purified through column chromatography to obtain pure FX-1.

Scientific Research Applications

FX-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, it has been shown to possess significant anticancer activity against several types of cancer cells. In material science, it has been used to synthesize novel materials with unique properties. In analytical chemistry, it has been used as a reagent for the detection and quantification of various analytes.

properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-10-13-4-2-3-5-14(13)22-15(10)16(21)20-17(23)19-12-8-6-11(18)7-9-12/h2-9H,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTVEXISHORZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

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